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Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted

properties, and a proposed synthetic pathway for the novel heterocyclic compound, 1-
Cyclopropyl-4-ethynyl-1H-pyrazole. While specific experimental data for this molecule is not

currently available in public literature, this document leverages data from structurally related

compounds and established synthetic methodologies to provide a foundational resource for

researchers. The guide includes predicted physicochemical properties, a detailed hypothetical

synthesis protocol, and a discussion of the potential biological significance of this scaffold

based on the known activities of similar pyrazole derivatives.

Molecular Structure and Identification
1-Cyclopropyl-4-ethynyl-1H-pyrazole is a substituted pyrazole featuring a cyclopropyl group

at the N1 position and an ethynyl group at the C4 position of the pyrazole ring.
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Identifier Value

Molecular Formula C₈H₈N₂

Molecular Weight 132.16 g/mol

CAS Number 2297839-58-6[1]

SMILES (Predicted) C#CC1=CN(N=C1)C2CC2

InChI (Predicted)
InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-

8/h1,5-6,8H,3-4H2

Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Cyclopropyl-4-
ethynyl-1H-pyrazole. These values are computationally derived and await experimental

verification.

Property Predicted Value

XLogP3 1.4

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass 132.06874832 g/mol

Topological Polar Surface Area 21.8 Å²

Heavy Atom Count 10

Formal Charge 0

Molecular Visualization
The 2D and a predicted 3D conformation of the 1-Cyclopropyl-4-ethynyl-1H-pyrazole
molecule are depicted below. The DOT script for generating the 2D structure is provided.
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2D structure of 1-Cyclopropyl-4-ethynyl-1H-pyrazole.

Proposed Synthetic Pathway
While a specific, documented synthesis for 1-Cyclopropyl-4-ethynyl-1H-pyrazole is not

available, a plausible synthetic route can be proposed based on established pyrazole

chemistry. The following is a hypothetical, multi-step synthesis starting from commercially

available reagents.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-iodo-1H-pyrazole This step would involve the direct iodination of

pyrazole.

Reagents: Pyrazole, N-iodosuccinimide (NIS), Acetonitrile.

Procedure: To a solution of pyrazole in acetonitrile, add N-iodosuccinimide portion-wise at

room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

Upon completion, concentrate the mixture under reduced pressure. Purify the crude product

by column chromatography to yield 4-iodo-1H-pyrazole.

Step 2: N-alkylation with Bromocyclopropane This step introduces the cyclopropyl group at the

N1 position of the pyrazole ring.

Reagents: 4-iodo-1H-pyrazole, Bromocyclopropane, Sodium hydride (NaH), Anhydrous N,N-

Dimethylformamide (DMF).

Procedure: To a suspension of sodium hydride in anhydrous DMF, add a solution of 4-iodo-

1H-pyrazole in DMF dropwise at 0 °C. Allow the mixture to stir for 30 minutes at room

temperature. Add bromocyclopropane and stir the reaction mixture at 60-80 °C for 12-24

hours. Monitor the reaction by TLC. Quench the reaction with water and extract the product

with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated. Purify the crude product by column chromatography to

obtain 1-cyclopropyl-4-iodo-1H-pyrazole.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene This is a standard cross-coupling

reaction to introduce the ethynyl moiety.
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Reagents: 1-cyclopropyl-4-iodo-1H-pyrazole, Trimethylsilylacetylene,

Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine.

Procedure: To a solution of 1-cyclopropyl-4-iodo-1H-pyrazole in triethylamine, add

trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide

under an inert atmosphere. Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the

filtrate. Purify the crude product by column chromatography to yield 1-cyclopropyl-4-

((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 4: Deprotection of the Ethynyl Group The final step is the removal of the trimethylsilyl

protecting group.

Reagents: 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole, Potassium carbonate,

Methanol.

Procedure: To a solution of 1-cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole in methanol,

add potassium carbonate. Stir the reaction mixture at room temperature for 1-3 hours.

Monitor the reaction by TLC. Once the reaction is complete, neutralize the mixture with a

dilute acid and extract the product with diethyl ether. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final

product, 1-Cyclopropyl-4-ethynyl-1H-pyrazole.

Workflow Diagram
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Proposed synthetic workflow for 1-Cyclopropyl-4-ethynyl-1H-pyrazole.

Potential Biological Significance and Signaling
Pathways
While no biological data has been published for 1-Cyclopropyl-4-ethynyl-1H-pyrazole, the

pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved
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drugs and biologically active compounds.

General Activities of Pyrazole Derivatives:

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known to be

potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation

and pain.

Anticancer: Various substituted pyrazoles have demonstrated significant anticancer activity

through different mechanisms, including the inhibition of kinases involved in cell proliferation

and survival signaling pathways.

Antimicrobial: The pyrazole nucleus is present in several compounds with antibacterial and

antifungal properties.

Central Nervous System (CNS) Activity: Some pyrazole derivatives have shown activity as

anticonvulsants, antidepressants, and anxiolytics.

Potential Signaling Pathways of Interest: Given the structural motifs of a cyclopropyl group

(which can enhance metabolic stability and binding affinity) and an ethynyl group (a versatile

functional group for further modification or as a pharmacophore itself), 1-Cyclopropyl-4-
ethynyl-1H-pyrazole could potentially interact with a variety of biological targets. Researchers

investigating this molecule may consider screening it for activity in pathways related to:

Kinase signaling: Many kinase inhibitors incorporate a pyrazole core. The specific

substitution pattern of this molecule could confer selectivity for certain kinases.

Nuclear receptor modulation: The lipophilic nature of the cyclopropyl group and the overall

molecular shape might allow for interaction with nuclear receptors.

Enzyme inhibition: The pyrazole ring can act as a bioisostere for other functional groups and

participate in hydrogen bonding and other interactions within an enzyme's active site.

The diagram below illustrates a generalized kinase signaling pathway, which represents a

potential area of investigation for novel pyrazole derivatives.
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Generalized MAPK signaling pathway, a potential target for pyrazole inhibitors.
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Conclusion
1-Cyclopropyl-4-ethynyl-1H-pyrazole represents a novel and synthetically accessible

molecule with potential for applications in medicinal chemistry and drug discovery. This

technical guide provides a foundational understanding of its structure, predicted properties, and

a plausible synthetic route. The information presented herein is intended to serve as a starting

point for researchers interested in exploring the chemical and biological properties of this and

related compounds. Experimental validation of the predicted data and the proposed synthetic

pathway is a necessary next step in the investigation of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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